molecular formula C9H13BrClN3 B13721743 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride

1-(6-Bromo-3-pyridyl)piperazine Hydrochloride

Katalognummer: B13721743
Molekulargewicht: 278.58 g/mol
InChI-Schlüssel: DAQRWWNQQAMUMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-3-pyridyl)piperazine Hydrochloride is a chemical compound that features a brominated pyridine ring attached to a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-3-pyridinecarboxylic acid with piperazine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Wirkmechanismus

The mechanism by which 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride is unique due to its specific bromination pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H13BrClN3

Molekulargewicht

278.58 g/mol

IUPAC-Name

1-(6-bromopyridin-3-yl)piperazine;hydrochloride

InChI

InChI=1S/C9H12BrN3.ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H

InChI-Schlüssel

DAQRWWNQQAMUMK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CN=C(C=C2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.